Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate is a complex organic compound that features a quinoline and pyridine moiety linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(2-pyridyl)quinoline with piperazine in the presence of a suitable esterifying agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives .
Scientific Research Applications
Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline and pyridine moieties are known to interact with nucleic acids and proteins, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 4-hydroxyquinoline and 2-hydroxyquinoline.
Pyridine derivatives: Including 2-pyridylcarboxamides and 4-pyridylcarboxamides.
Uniqueness
Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler analogs .
Biological Activity
Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate is a synthetic compound noted for its complex structure, which integrates a piperazine moiety, a quinoline derivative, and a pyridine ring. Its molecular formula contributes to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antitumor and antimicrobial properties, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements that enhance its pharmacological potential. The molecular weight is approximately 378.44 g/mol, and its structure can be characterized as follows:
Feature | Description |
---|---|
Piperazine Ring | Facilitates interactions with various biological targets |
Quinoline Moiety | Known for antitumor activity |
Pyridine Ring | Contributes to overall stability and reactivity |
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. Compounds with similar structures have shown inhibitory effects on cancer cell proliferation and may induce apoptosis. A study highlighted that derivatives of piperazine often act as inhibitors of enzymes involved in cancer progression, suggesting that this compound may also function through similar mechanisms.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural components suggest potential interactions with microbial enzymes, leading to inhibition of growth. Similar quinoline-based compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess comparable activity.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies have focused on:
- Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and microbial metabolism.
- Cellular Pathways : Inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
Case Studies and Research Findings
- Antitumor Activity Study : In vitro assays demonstrated that derivatives with similar piperazine structures significantly inhibited the growth of human cancer cell lines. The IC50 values indicated a strong correlation between structural modifications and increased potency against specific cancer types.
- Antimicrobial Efficacy : A comparative study showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested a broad-spectrum antimicrobial effect, particularly against resistant strains.
- Structure-Activity Relationship (SAR) : An analysis of SAR revealed that modifications to the piperazine ring could enhance both antitumor and antimicrobial activities. Specific substitutions were found to improve binding affinity to target proteins, leading to enhanced biological effects .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperazine Derivative : The initial step involves the synthesis of the piperazine core.
- Quinoline Attachment : Subsequent reactions introduce the quinoline moiety through carbonylation methods.
- Final Esterification : The ethyl ester group is formed through esterification reactions under acidic or basic conditions.
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 4-(2-pyridin-2-ylquinoline-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H22N4O3/c1-2-29-22(28)26-13-11-25(12-14-26)21(27)17-15-20(19-9-5-6-10-23-19)24-18-8-4-3-7-16(17)18/h3-10,15H,2,11-14H2,1H3 |
InChI Key |
UMFSNQSHSAQUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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